molecular formula C18H15ClN6O2S B2648088 (E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 322658-91-3

(E)-1-(5-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2648088
CAS No.: 322658-91-3
M. Wt: 414.87
InChI Key: DPYRTJLXTNVLCV-RGVLZGJSSA-N
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Description

This compound is a derivative of hydrazine and thiadiazole, with a phenylurea moiety . It is a complex organic compound that has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . This process involves the reaction of the carbonyl group of the aldehyde with the nitrogen atom of the hydrazide, resulting in the formation of the hydrazone moiety .


Molecular Structure Analysis

The molecule of the compound is L-shaped, being bent at the S atom . The central part of the molecule, C—C—N—N=C, is almost linear . The dihedral angle between the p-toluenesulfonyl ring and the S—N—C—C (=O) segment is 67.5 (4)°, while that between the two aromatic rings is 52.17 (11)° .


Chemical Reactions Analysis

The compound has been used to prepare new transition metal complexes . The prepared ligand acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups . The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature .


Physical and Chemical Properties Analysis

The compound exhibits certain characteristic NMR signals, indicating the presence of aromatic hydrogens . The magnetic moments and electronic spectral data suggest different geometries for the metal complexes .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antipsychotic and Anticonvulsant Agents : Compounds with structures related to the specified compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. For instance, various benzoxazepine and benzothiazepine derivatives were synthesized and found to have significant antipsychotic and anticonvulsant properties, with specific compounds identified as the most active in the series (Kaur, Kumar, Chaudhary, & Kumar, 2012).

  • Antimicrobial Agents : The chemical scaffold of the mentioned compound has been utilized to create formazans with antimicrobial properties. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014).

Vasodilator Activity

Anticonvulsant Activity

Heterocyclic Compounds Synthesis

  • Surfactants with Antimicrobial Activities : The study on fatty acids in heterocyclic synthesis involving the 1,3,4-thiadiazole moiety has led to the creation of surfactants with high antibacterial and moderate antifungal activities. These compounds are highlighted for their potential in various industrial applications due to their low toxicity and good biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it is known that hydrazones and their derivatives often exhibit biological activity by interacting with biological macromolecules in organisms .

Future Directions

The compound and its metal complexes have been screened for antimicrobial activities against various bacteria and fungi, as well as for cytotoxic studies . The synthesized metal complexes were found more active in these tests than the ligand itself . This suggests potential future directions in exploring the biological activities of such complexes for potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2S/c19-14-9-5-4-6-12(14)11-20-23-15(26)10-16-24-25-18(28-16)22-17(27)21-13-7-2-1-3-8-13/h1-9,11H,10H2,(H,23,26)(H2,21,22,25,27)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYRTJLXTNVLCV-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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